molecular formula C19H13N3O4 B5169299 5-[(Naphthalen-2-yloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-[(Naphthalen-2-yloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5169299
M. Wt: 347.3 g/mol
InChI Key: WHXCWRZEBZDMNB-UHFFFAOYSA-N
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Description

5-[(Naphthalen-2-yloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a naphthalene moiety, a nitrophenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Naphthalen-2-yloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Naphthalen-2-yloxy Group: The naphthalen-2-yloxy group can be introduced via nucleophilic substitution reactions. For instance, naphthalen-2-ol can react with an appropriate halomethyl oxadiazole derivative in the presence of a base.

    Attachment of the 3-Nitrophenyl Group: The nitrophenyl group can be introduced through electrophilic aromatic substitution reactions. This can involve the nitration of a phenyl-substituted oxadiazole derivative using a mixture of nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Naphthalen-2-yloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, mild acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, basic conditions.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Naphthalen-2-yloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-[(Naphthalen-2-yloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application:

    Biological Activity: The compound may exert its effects by interacting with specific enzymes or receptors in biological systems. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation.

    Chemical Reactivity: The presence of electron-withdrawing groups (e.g., nitro group) and electron-donating groups (e.g., naphthalen-2-yloxy group) can influence the compound’s reactivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazoles: Similar to oxadiazoles, triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They also exhibit a wide range of biological activities.

    1,3,4-Oxadiazoles: These compounds have a similar structure but differ in the position of the nitrogen atoms within the ring.

    1,2,3-Triazoles: Another class of triazoles with different nitrogen atom positions, known for their use in click chemistry.

Uniqueness

5-[(Naphthalen-2-yloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the combination of its structural features, including the naphthalene moiety, nitrophenyl group, and oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-(naphthalen-2-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c23-22(24)16-7-3-6-15(10-16)19-20-18(26-21-19)12-25-17-9-8-13-4-1-2-5-14(13)11-17/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXCWRZEBZDMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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